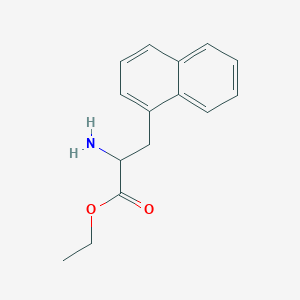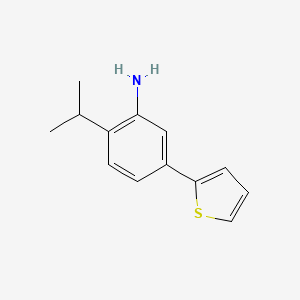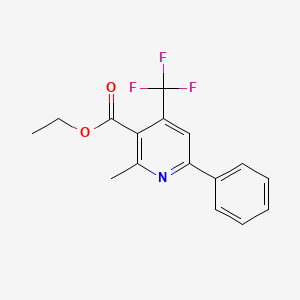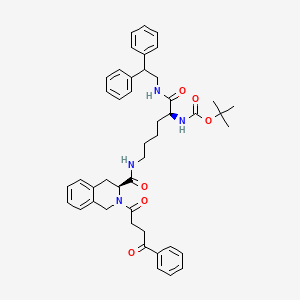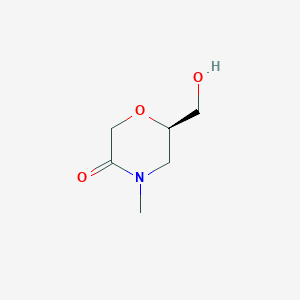
(R)-6-(Hydroxymethyl)-4-methylmorpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-6-(Hydroxymethyl)-4-methylmorpholin-3-one is a chemical compound that belongs to the class of morpholinones This compound is characterized by the presence of a hydroxymethyl group at the 6th position and a methyl group at the 4th position on the morpholinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-(Hydroxymethyl)-4-methylmorpholin-3-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylmorpholine with formaldehyde and subsequent oxidation can yield the desired compound. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-6-(Hydroxymethyl)-4-methylmorpholin-3-one may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-6-(Hydroxymethyl)-4-methylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
®-6-(Hydroxymethyl)-4-methylmorpholin-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of ®-6-(Hydroxymethyl)-4-methylmorpholin-3-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with target molecules, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-3-Amino-2-(hydroxymethyl)propionic acid
- (±)-N-t-BOC-(4R)-Amino-(3R)-(hydroxymethyl)-3-methylpiperidine**
- 1-®-[6-®-hydroxymethyl-1,4-dioxan-2-yl] uracil
Uniqueness
®-6-(Hydroxymethyl)-4-methylmorpholin-3-one is unique due to its specific structural features, such as the presence of both hydroxymethyl and methyl groups on the morpholinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C6H11NO3 |
|---|---|
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
(6R)-6-(hydroxymethyl)-4-methylmorpholin-3-one |
InChI |
InChI=1S/C6H11NO3/c1-7-2-5(3-8)10-4-6(7)9/h5,8H,2-4H2,1H3/t5-/m1/s1 |
InChI-Schlüssel |
SYLLDQXUZQCNEE-RXMQYKEDSA-N |
Isomerische SMILES |
CN1C[C@@H](OCC1=O)CO |
Kanonische SMILES |
CN1CC(OCC1=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


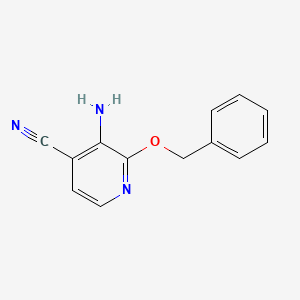
![1-(3-Fluorobenzyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B13341483.png)
![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B13341488.png)
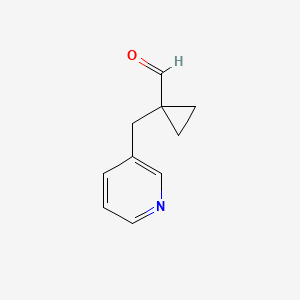

![4-(6-(tert-Butoxycarbonyl)-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid](/img/structure/B13341502.png)
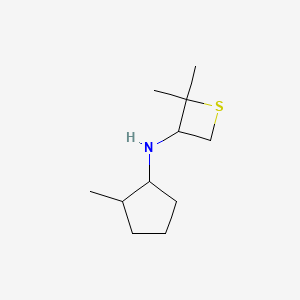
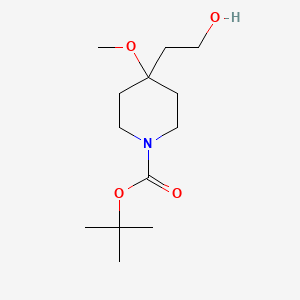
![1-[(1-Methylcyclobutyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13341518.png)
